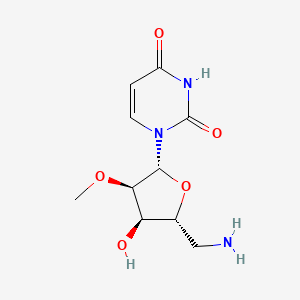![molecular formula C7H5BrN2S B13655956 6-(Bromomethyl)thieno[2,3-d]pyrimidine](/img/structure/B13655956.png)
6-(Bromomethyl)thieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Bromomethyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a bromomethyl substituent at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)thieno[2,3-d]pyrimidine typically involves the construction of the thieno[2,3-d]pyrimidine core followed by the introduction of the bromomethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a Gewald reaction can be used to form the thieno[2,3-d]pyrimidine ring, followed by bromination to introduce the bromomethyl group .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Optimized reaction conditions, such as temperature control and the use of suitable solvents, are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Bromomethyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative .
Applications De Recherche Scientifique
6-(Bromomethyl)thieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored as a potential anticancer agent due to its ability to inhibit key enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used to study the mechanisms of enzyme inhibition and the role of specific molecular targets in biological pathways.
Industrial Applications: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 6-(Bromomethyl)thieno[2,3-d]pyrimidine involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit enzymes involved in folate metabolism, such as glycinamide ribonucleotide formyltransferase (GARFTase) and serine hydroxymethyl transferase 2 (SHMT2). This inhibition disrupts nucleotide biosynthesis and other critical cellular processes, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
6-Substituted Thieno[2,3-d]pyrimidines: These compounds share the thieno[2,3-d]pyrimidine core but differ in the substituents at the 6-position.
Thieno[3,2-d]pyrimidines: These compounds have a similar structure but differ in the position of the sulfur atom within the ring system.
Uniqueness: 6-(Bromomethyl)thieno[2,3-d]pyrimidine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways .
Propriétés
Formule moléculaire |
C7H5BrN2S |
|---|---|
Poids moléculaire |
229.10 g/mol |
Nom IUPAC |
6-(bromomethyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H5BrN2S/c8-2-6-1-5-3-9-4-10-7(5)11-6/h1,3-4H,2H2 |
Clé InChI |
IKAHDEUCDCUASH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC2=NC=NC=C21)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


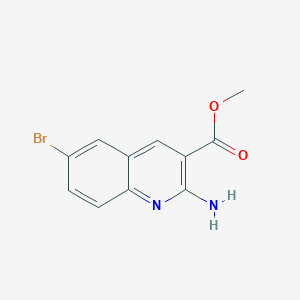
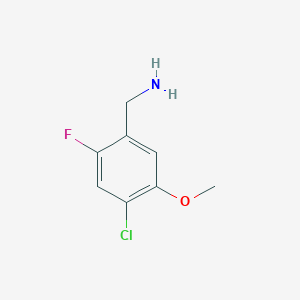
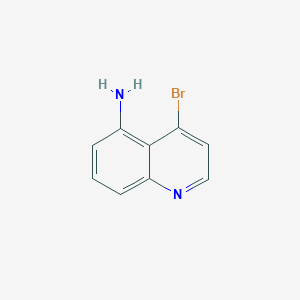
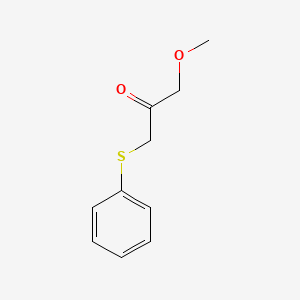

![(4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid](/img/structure/B13655907.png)
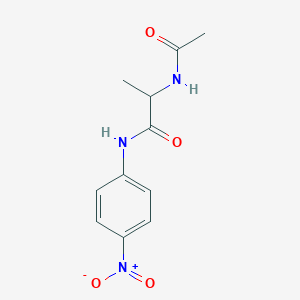
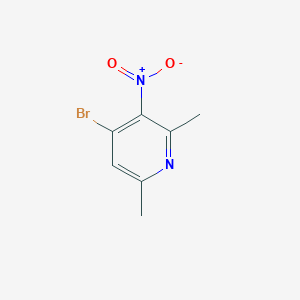
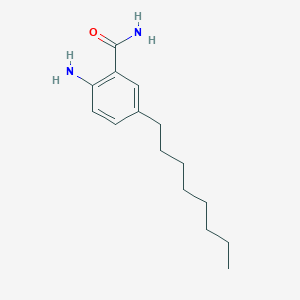
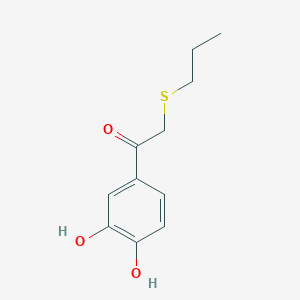
![3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B13655927.png)
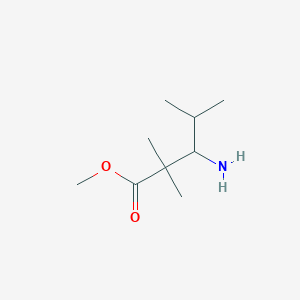
![3-(4-Fluoropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13655948.png)
